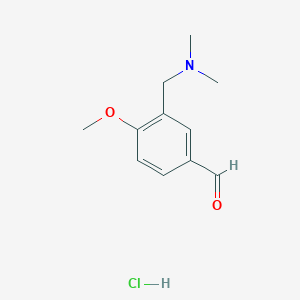

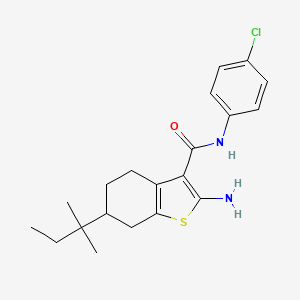

3-((Dimethylamino)methyl)-4-methoxybenzaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-((Dimethylamino)methyl)-4-methoxybenzaldehyde hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of isotopically labeled benzaldehydes and their derivatives is a topic of interest due to their applications in molecular imaging and as intermediates in the synthesis of biologically relevant molecules .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from non-aromatic precursors. For example, an isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from a linear synthesis involving the reaction of labeled methyl iodide with glutaric monomethyl ester chloride, followed by cyclization and aromatization to yield dimethoxybenzene. Further chemical transformations led to the desired product . Similarly, the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved by reacting amino-triazolones with hydroxybenzaldehyde, followed by acetylation and methylation reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, a second monoclinic polymorph of a benzylideneamino compound was characterized, revealing the dihedral angles between the benzene rings and the pyrazolone ring, as well as intramolecular hydrogen bonding . The structure of a methoxybenzaldehyde derivative was determined by X-ray analysis, showing an orthorhombic crystal system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, reductive alkylation, and condensation reactions. These reactions are carefully chosen to introduce specific functional groups and to achieve regioselectivity . The reactivity of these compounds can also be influenced by the solvent used, as shown in the non-aqueous medium titrations of triazolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using elemental analysis, mass spectrometry, infrared spectroscopy, NMR, and UV-visible spectroscopy. These techniques provide information on the purity, molecular weight, functional groups, and electronic structure of the compounds . Additionally, the effects of solvents on the acidity of compounds were investigated through potentiometric titrations, yielding pKa values .

Scientific Research Applications

-

Scientific Field: Polymer Research

- Application : The compound N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) has been used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . These copolymers are effective dispersant viscosity modifiers for lubricating oils .

- Methods of Application : The most common way to obtain these modifiers is via a homogeneous radical polymerization in hydrocarbon solvents .

- Results : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

-

Scientific Field: Protein Analysis

- Application : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is a zero-length crosslinking agent used to couple carboxyl groups to primary amines .

- Methods of Application : EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with release of an isourea by-product .

- Results : The intermediate is unstable in aqueous solutions and so two-step conjugation procedures rely on N-hydroxysuccinimide (NHS) for stabilization .

-

Scientific Field: Polymer Chemistry

- Application : The reversible addition–fragmentation chain transfer (RAFT) polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) was studied .

- Methods of Application : A detailed investigation of the effect of the polymerization conditions was carried out .

- Results : The results of this study are not specified in the source .

-

Scientific Field: Organic Synthesis

-

Scientific Field: Industrial Manufacturing

- Application : Dimethylamine is an organic compound that is widely used in industrial manufacturing .

- Methods of Application : Dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride, an odorless white solid with a melting point of 171.5 °C .

- Results : Dimethylamine is commonly encountered commercially as a solution in water at concentrations up to around 40% .

-

Scientific Field: Food Industry

- Application : Dimethylamine is found quite widely distributed in animals and plants, and is present in many foods at the level of a few mg/kg .

- Methods of Application : The methods of application in the food industry are not specified in the source .

- Results : The results of this application are not specified in the source .

-

Scientific Field: Organic Synthesis

-

Scientific Field: Industrial Manufacturing

- Application : Dimethylamine is an organic compound that is widely used in industrial manufacturing .

- Methods of Application : Dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride, an odorless white solid with a melting point of 171.5 °C .

- Results : Dimethylamine is commonly encountered commercially as a solution in water at concentrations up to around 40% .

-

Scientific Field: Food Industry

- Application : Dimethylamine is found quite widely distributed in animals and plants, and is present in many foods at the level of a few mg/kg .

- Methods of Application : The methods of application in the food industry are not specified in the source .

- Results : The results of this application are not specified in the source .

Safety And Hazards

The safety and hazards of “3-((Dimethylamino)methyl)-4-methoxybenzaldehyde hydrochloride” are not known without more specific information. However, compounds containing dimethylamino groups can often be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation6.

Future Directions

Without specific information on “3-((Dimethylamino)methyl)-4-methoxybenzaldehyde hydrochloride”, it’s difficult to provide an analysis of its future directions. However, compounds containing dimethylamino and methoxyphenyl groups are often of interest in medicinal chemistry and could be subjects of future research7.

properties

IUPAC Name |

3-[(dimethylamino)methyl]-4-methoxybenzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3;/h4-6,8H,7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPSQQRHIZHRHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)C=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Dimethylamino)methyl)-4-methoxybenzaldehyde hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)